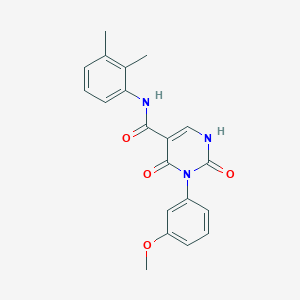

N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Descripción

N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a 2,4-dioxo core structure. The compound features a 2,3-dimethylphenyl group at the N-position and a 3-methoxyphenyl substituent at the 3-position of the pyrimidine ring.

Propiedades

IUPAC Name |

N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-12-6-4-9-17(13(12)2)22-18(24)16-11-21-20(26)23(19(16)25)14-7-5-8-15(10-14)27-3/h4-11H,1-3H3,(H,21,26)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXSWILRBYASFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2,3-dimethylbenzaldehyde with 3-methoxybenzaldehyde in the presence of urea and a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The intermediate products are then subjected to further reactions, such as cyclization and oxidation, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mecanismo De Acción

The mechanism of action of N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional properties of the target compound are compared to five related derivatives (Table 1), emphasizing substituent effects, synthesis yields, and biological activities.

Table 1. Structural and Functional Comparison of Tetrahydropyrimidine Derivatives

Key Findings:

Structural Variations and Electronic Effects Core Modifications: The target compound’s 2,4-dioxo core (X=O, Y=O) contrasts with thioxo (X=S) derivatives (e.g., ). Substituent Effects:

- The 3-methoxyphenyl group (electron-donating) in the target compound vs. 4-fluorophenyl (electron-withdrawing) in alters electronic density, affecting interactions with hydrophobic enzyme pockets.

Synthetic Efficiency

- Derivatives in achieved yields of 78–86% via nucleophilic substitution and condensation reactions, suggesting scalable routes for the target compound .

- Thioxo derivatives () utilized POCl3 for cyclization, a method adaptable to the target compound’s synthesis .

Biological Activity HIV-1 RNase H Inhibition: Compounds 10n and 10q () demonstrated potent inhibition, likely due to their hydroxyl group at position 2, which chelates metal ions in the enzyme active site. KFase Inhibition: The 3-(4-fluorophenyl)-2,4-dioxo derivative () showed moderate binding affinity (-8.7 kcal/mol), suggesting the target’s carboxamide group may improve binding through additional hydrogen bonds .

Physicochemical Properties

- The target’s carboxamide group enhances solubility compared to ester or carboxylic acid derivatives (e.g., ). However, the 2,3-dimethylphenyl substituent may increase lipophilicity, affecting membrane permeability .

Actividad Biológica

N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.

- Molecular Formula : C20H19N3O4

- Molecular Weight : 365.4 g/mol

- IUPAC Name : N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2,3-dimethylphenylamine with 3-methoxybenzaldehyde to form an intermediate Schiff base. Subsequent reactions with urea and carboxylic acid derivatives yield the final product. Reaction conditions such as temperature and pH are crucial for optimizing yield and purity .

Antimicrobial Properties

Research indicates that compounds with a pyrimidine core often exhibit significant antimicrobial activity. The presence of hydrophobic substituents in the structure enhances their efficacy against various bacterial strains. For instance, related pyrimidine derivatives have shown activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

| Compound | Target Microorganism | MIC (µM) |

|---|---|---|

| Compound A | S. aureus | 66 |

| Compound B | E. coli | 50 |

| Compound C | C. albicans | 40 |

Anticancer Activity

The compound has been evaluated for its anticancer properties against various human tumor cell lines. Studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways .

The biological activity of N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or proliferation.

- Receptor Binding : It can bind to receptors that regulate cell growth and survival pathways.

Case Studies

- Antimicrobial Screening : A study screened various pyrimidine derivatives for their antibacterial activity against E. coli, Klebsiella pneumoniae, and S. aureus. The results indicated that modifications in the phenyl groups significantly influenced the antimicrobial potency .

- Antitumor Activity Assessment : In vitro studies on human cancer cell lines demonstrated that the compound reduced cell viability significantly at concentrations ranging from 10 to 50 µM. The mechanism involved apoptosis induction via caspase activation .

Q & A

Q. What are the standard synthetic routes for N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydropyrimidine core. A common strategy includes:

- Step 1 : Cyclocondensation of substituted phenyl groups with urea or thiourea derivatives under acidic conditions.

- Step 2 : Functionalization of the core via carboxamide coupling using coupling agents like EDC/HOBt in aprotic solvents (e.g., DMF) .

- Optimization : Temperature control (60–80°C) and solvent polarity adjustments (e.g., switching from THF to DCM) can improve yields. Purification often requires column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : and NMR verify substituent positions and aromatic proton environments.

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

- HPLC-PDA : Assesses purity (>95% required for biological assays) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

Solubility is typically poor in aqueous media but improves in DMSO or ethanol. Stability studies (via accelerated degradation tests at 40°C/75% RH) show decomposition under strong acidic/basic conditions, necessitating storage in inert atmospheres .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?

- Quantum Chemical Calculations : Density Functional Theory (DFT) models the electron density distribution, identifying reactive sites (e.g., carbonyl groups for nucleophilic attacks) .

- Reaction Path Search Algorithms : Tools like GRRM predict intermediate states and transition barriers, aiding in designing regioselective modifications .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC values in kinase inhibition assays)?

- Meta-Analysis : Compare assay conditions (e.g., ATP concentrations, enzyme isoforms) across studies.

- Orthogonal Validation : Use surface plasmon resonance (SPR) to confirm binding affinity independently of enzymatic activity assays .

- Structural-Activity Relationship (SAR) Mapping : Correlate substituent variations (e.g., methoxy vs. ethoxy groups) with activity discrepancies .

Q. How can in silico modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME evaluate logP, bioavailability, and cytochrome P450 interactions.

- Molecular Dynamics (MD) Simulations : Assess binding mode stability in target proteins (e.g., kinases or GPCRs) to prioritize derivatives with prolonged target residence times .

Methodological Considerations

Q. What experimental frameworks are recommended for studying the compound’s mechanism of action in complex biological systems?

- Proteomics Profiling : Combine affinity chromatography with LC-MS/MS to identify off-target interactions.

- Transcriptomic Analysis : RNA-seq reveals downstream gene regulation effects in treated cell lines .

- Crystallography : Resolve co-crystal structures with target proteins to map binding pockets .

Q. How can heterogeneous catalysis improve the scalability of its synthesis?

- Solid-Supported Reagents : Use polymer-bound carbodiimides to simplify purification.

- Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer, reducing side reactions during cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.